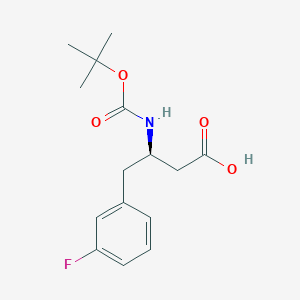

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Descripción general

Descripción

The compound (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a chiral molecule that includes a tert-butoxycarbonyl (Boc) protected amino group and a 3-fluorophenyl group. This structure suggests that the compound could be of interest in the synthesis of biologically active molecules or as an intermediate in pharmaceutical chemistry due to the presence of the Boc group, which is commonly used to protect amines during synthesis.

Synthesis Analysis

The synthesis of similar Boc-protected amino acids has been described in the literature. For instance, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was achieved using a modified Pictet-Spengler reaction, yielding the product with minimal racemization and high enantiomeric excess after recrystallization . Another related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was synthesized from 3-aminobenzoic acid using milder conditions and selective methods such as salt resolution and enzymatic approaches . These methods could potentially be adapted for the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of a Boc group which is a bulky, non-polar protecting group that can be removed under acidic conditions. The fluorophenyl group in the compound of interest adds an element of aromaticity and could influence the molecule's reactivity and interaction with biological targets due to the electron-withdrawing nature of the fluorine atom.

Chemical Reactions Analysis

Boc-protected amino acids are typically involved in peptide synthesis, where the Boc group serves to protect the amine functionality during coupling reactions. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in subsequent reactions. The presence of the fluorophenyl group could also allow for further functionalization through reactions such as halogen-lithium exchange or Suzuki coupling, which are common in the synthesis of aromatic compounds.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid are not provided, Boc-protected amino acids generally have higher melting points due to the bulky Boc group. They are also typically more soluble in organic solvents than in water. The presence of the fluorine atom could affect the compound's acidity and lipophilicity, potentially making it more lipophilic and thus able to cross biological membranes more readily.

Aplicaciones Científicas De Investigación

Asymmetric Hydrogenation and Enamine Ester Reduction

This compound has been synthesized through asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands. The process achieves high enantiomeric excess, indicating its potential for creating highly pure enantiomers for specific applications (Kubryk & Hansen, 2006).

Synthesis of Neuroexcitant Analogs

It's also utilized in the synthesis of neuroexcitant analogs, demonstrating its role in creating structurally specific compounds for neurological research (Pajouhesh et al., 2000).

Synthesis of Unsaturated β-Amino Acid Derivatives

This compound is involved in the synthesis of unsaturated β-amino acid derivatives, highlighting its utility in creating complex organic molecules with specific functional groups (Davies, Fenwick, & Ichihara, 1997).

N-tert-Butoxycarbonylation Catalyst

It serves as a catalyst for N-tert-butoxycarbonylation of amines, a crucial step in synthesizing N-Boc amino esters and derivatives, which are important in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Enantioselective Synthesis of β-Amino Acids

It's involved in the enantioselective synthesis of β-amino acids, essential for producing specific enantiomers used in medicinal chemistry and drug development (Linder, Steurer, & Podlech, 2003).

Intermediate in Biotin Synthesis

The compound acts as an intermediate in the synthesis of key molecules like Biotin, showcasing its role in the production of biologically significant compounds (Qin et al., 2014).

Synthesis of Difluoro-β-Aminodeoxystatine-Containing Renin Inhibitors

It is used in the synthesis of difluoro-β-aminodeoxystatine-containing compounds, which are precursors for renin inhibitors, a key category of drugs for treating hypertension (Thaisrivongs, Schostarez, Pals, & Turner, 1987).

Pharmaceutical Intermediate Synthesis

This chemical serves as an intermediate in the synthesis of pharmaceuticals, demonstrating its importance in the drug development process (Fan, 1990).

Safety and Hazards

Propiedades

IUPAC Name |

(3R)-4-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVPDNJRPDEQCZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426578 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid | |

CAS RN |

331763-66-7 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)